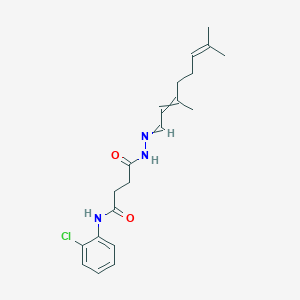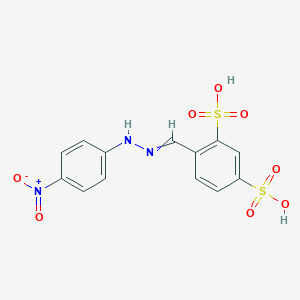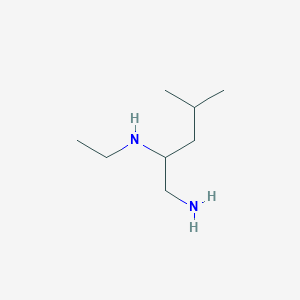![molecular formula C24H18N2O6 B15148218 2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B15148218.png)
2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid is a complex organic compound with a molecular formula of C24H18N2O6 This compound is characterized by its unique structure, which includes a dimethylphenyl group, a dioxoisoindole moiety, and a hydroxybenzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxoisoindole moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine, such as 2,3-dimethylaniline, under acidic conditions.
Amidation reaction: The resulting dioxoisoindole intermediate is then reacted with 5-amino-2-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The carbonyl groups in the dioxoisoindole moiety can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-[(2,3-Dimethylphenyl)amino]benzoic acid
Uniqueness
2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for specific research applications.
Properties
Molecular Formula |
C24H18N2O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C24H18N2O6/c1-12-4-3-5-20(13(12)2)26-22(29)16-8-6-14(10-17(16)23(26)30)21(28)25-19-9-7-15(27)11-18(19)24(31)32/h3-11,27H,1-2H3,(H,25,28)(H,31,32) |
InChI Key |
MTXKGAUCZOAXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime](/img/structure/B15148180.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)
![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)
![1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B15148193.png)
![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)

![2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid](/img/structure/B15148222.png)


